Comprehensive NMR Spectral Analysis and Structural Elucidation of 2-[1-(2,2,2-Trifluoroethyl)azetidin-3-yl]oxyacetic acid
Comprehensive NMR Spectral Analysis and Structural Elucidation of 2-[1-(2,2,2-Trifluoroethyl)azetidin-3-yl]oxyacetic acid
Executive Summary
The compound 2-[1-(2,2,2-Trifluoroethyl)azetidin-3-yl]oxyacetic acid (CAS: 2278287-61-7) is a highly specialized fluorinated building block[1]. In modern drug development, fluorinated azetidines are prized as metabolically stable bioisosteres for morpholines and piperidines. This specific fragment is frequently utilized in the synthesis of small molecule modulators targeting eukaryotic initiation factor 2B (eIF2B), which are currently under aggressive investigation for the treatment of neurodegenerative diseases such as Alzheimer's, Parkinson's, and Amyotrophic Lateral Sclerosis (ALS)[2],[3].
Because the spatial arrangement and electronic distribution of this molecule directly impact its binding affinity, unambiguous structural confirmation via Nuclear Magnetic Resonance (NMR) spectroscopy is critical. This whitepaper provides an in-depth, self-validating guide to the 1 H, 13 C, and 19 F NMR spectral characterization of this compound.
Structural Architecture & Spin System Analysis
To accurately predict and assign the NMR spectra, the molecule must be deconstructed into three distinct, interacting functional domains:
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Domain A (Trifluoroethyl Group): The −CH2CF3 moiety introduces strong scalar coupling ( 19 F- 1 H and 19 F- 13 C). The intense electron-withdrawing nature of the CF3 group heavily deshields the adjacent methylene protons and carbon.
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Domain B (Azetidine Core): A highly strained four-membered nitrogenous ring. The protons on C2 and C4 are diastereotopic. Because the ring restricts free rotation and the C3 carbon bears a substituent (the oxyacetic acid group), the geminal protons experience different magnetic environments (pseudo-cis and pseudo-trans relative to the oxygen).
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Domain C (Oxyacetic Acid Moiety): Features an isolated spin system (a singlet methylene) and an exchangeable carboxylic acid proton.
Quantitative Data: 1 H and 13 C/ 19 F NMR Spectral Tables
The following tables summarize the expected chemical shifts ( δ ), multiplicities, and coupling constants ( J ) for the molecule when dissolved in DMSO- d6 .
Table 1: 1 H NMR Spectral Data (400 MHz, DMSO- d6 )
| Position | Chemical Shift ( δ , ppm) | Multiplicity | Coupling Constant ( J , Hz) | Integration | Mechanistic Assignment |
| 1 | ~12.60 | br s | - | 1H | −COOH (Exchangeable) |
| 2 | ~4.15 | m | - | 1H | Azetidine C3- H |
| 3 | ~3.95 | s | - | 2H | −O−CH2−COOH |
| 4 | ~3.55 | m | - | 2H | Azetidine C2- H , C4- H (pseudo-cis) |
| 5 | ~3.25 | q | 3JHF ≈ 10.0 | 2H | −CH2−CF3 |
| 6 | ~3.15 | m | - | 2H | Azetidine C2- H , C4- H (pseudo-trans) |
Causality Insight: The −CH2−CF3 protons appear as a distinct quartet strictly due to spin-spin coupling with the three equivalent 19 F nuclei ( n+1 rule). The azetidine C2/C4 protons do not appear as simple doublets; they form complex multiplets due to geminal coupling ( 2JHH ) combined with vicinal coupling ( 3JHH ) to the C3 proton in a conformationally restricted ring.
Table 2: 13 C and 19 F NMR Spectral Data (100 MHz / 376 MHz, DMSO- d6 )
| Nucleus | Chemical Shift ( δ , ppm) | Multiplicity | Coupling Constant ( J , Hz) | Mechanistic Assignment |
| 13 C | ~171.8 | s | - | −COOH |
| 13 C | ~125.4 | q | 1JCF ≈ 277.5 | −CF3 |
| 13 C | ~69.2 | s | - | Azetidine C3 |
| 13 C | ~65.8 | s | - | −O−CH2−COOH |
| 13 C | ~59.5 | s | - | Azetidine C2, C4 |
| 13 C | ~56.4 | q | 2JCF ≈ 31.0 | −CH2−CF3 |
| 19 F | -70.5 | t | 3JFH ≈ 10.0 | −CF3 |
Causality Insight: The massive one-bond carbon-fluorine coupling ( 1JCF ≈ 277.5 Hz) and the two-bond coupling ( 2JCF ≈ 31.0 Hz) are hallmark validations of the trifluoroethyl fragment[4].
Self-Validating Experimental Protocol for NMR Acquisition
To ensure absolute trustworthiness and reproducibility, the following step-by-step methodology incorporates internal validation checkpoints.
Phase 1: Sample Preparation
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Mass & Solvation: Weigh 15–20 mg of the compound into a clean glass vial. Dissolve completely in 0.6 mL of deuterated dimethyl sulfoxide (DMSO- d6 , 99.9% D).
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Causality: DMSO- d6 is selected due to its superior solvating power for zwitterionic or highly polar carboxylic acids. It prevents molecular aggregation that causes line broadening and suppresses rapid proton exchange, allowing the −COOH peak to be observed.
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Transfer & Inspection: Transfer the solution to a standard 5 mm precision NMR tube.
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Validation Check: The solution must be perfectly clear. Particulates distort the local magnetic field, leading to poor shimming and degraded resolution.
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Phase 2: Instrument Calibration & Acquisition 3. Insertion & Equilibration: Insert the sample into a 400 MHz or 600 MHz NMR probe. Allow 5 minutes for thermal equilibration at 298 K to stabilize the exchangeable −COOH chemical shift. 4. Locking & Shimming: Lock the spectrometer frequency to the deuterium resonance of DMSO- d6 . Perform gradient shimming (Z0–Z5).
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Validation Check: Monitor the residual solvent peak line shape. The width at half-height ( W1/2 ) of the DMSO peak must be < 1.0 Hz.
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Tuning & Matching (ATM): Automatically tune and match the probe for 1 H, 13 C, and 19 F frequencies.
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Causality: Impedance matching maximizes power transfer between the amplifier and the probe coil, optimizing the Signal-to-Noise Ratio (SNR) and ensuring precise 90° pulse widths.
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Data Acquisition:
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1 H NMR: 16–32 scans, relaxation delay ( d1 ) of 2.0 s, spectral width of 15 ppm.
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13 C NMR: 512–1024 scans, d1 of 2.0 s, spectral width of 250 ppm, with 1 H decoupling (WALTZ-16).
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Phase 3: Processing & Referencing 7. Processing: Apply an exponential window function (Line Broadening = 0.3 Hz for 1 H, 1.0 Hz for 13 C) prior to Fourier Transform. Manually phase the spectrum to pure absorption mode. 8. Referencing: Set the central peak of the DMSO- d6 pentet to exactly 2.50 ppm ( 1 H) and the septet to 39.52 ppm ( 13 C).
Caption: Workflow for self-validating NMR acquisition and processing.
2D NMR Strategies for Unambiguous Confirmation
While 1D NMR provides foundational data, the conformational rigidity of the azetidine ring necessitates 2D NMR for absolute assignment:
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COSY (Correlation Spectroscopy): Used to map the 3JHH couplings within the azetidine ring, confirming that the C3 methine proton (~4.15 ppm) couples to both sets of diastereotopic protons on C2 and C4 (~3.55 ppm and ~3.15 ppm).
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HSQC (Heteronuclear Single Quantum Coherence): Correlates protons to their directly attached carbons, definitively differentiating the −O−CH2−COOH methylene from the −CH2−CF3 methylene.
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HMBC (Heteronuclear Multiple Bond Correlation): Establishes connectivity across functional groups. A critical HMBC cross-peak will be observed between the azetidine C3 proton and the oxyacetic acid methylene carbon, proving the ether linkage.
Caption: Key spin-spin coupling and 2D NMR correlations across the molecule.
References[2] Title: WO2019032743A1 - Compounds, compositions and methods
Source: Google Patents URL: 3] Title: AU2018313850A1 - Compounds, compositions and methods Source: Google Patents URL: 4] Title: 239089-81-7;;2200583-25-9;; CAS - ChemicalBook Source: ChemicalBook URL: 1] Title: 2278287-61-7・2-[1-(2,2,2-trifluoroethyl)azetidin-3-yl]oxyacetic acid Source: FUJIFILM Wako URL:
Sources
- 1. 2278287-61-7・2-[1-(2,2,2-trifluoroethyl)azetidin-3-yl]oxyacetic acid・2-[1-(2,2,2-trifluoroethyl)azetidin-3-yl]oxyacetic acid【詳細情報】|試薬-富士フイルム和光純薬 [labchem-wako.fujifilm.com]
- 2. WO2019032743A1 - Compounds, compositions and methods - Google Patents [patents.google.com]
- 3. AU2018313850A1 - Compounds, compositions and methods - Google Patents [patents.google.com]
- 4. 19611-45-1;;1984825-19-5;; CAS [chemicalbook.com]
![Chemical structure of 2-[1-(2,2,2-Trifluoroethyl)azetidin-3-yl]oxyacetic acid](https://i.imgur.com/2sZ8hLg.png)
